Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that features a unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazones with maleimides can yield the desired pyrazole derivatives . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are being explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like bromine or oxygen in the presence of solvents such as DMSO.
Reduction: Reduction reactions may involve the use of hydrazine derivatives under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and palladium catalysts. The conditions often involve moderate temperatures and the use of solvents like acetonitrile and DMSO .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: Its interactions with various biological targets are being studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit deubiquitylating enzymes, which play a role in protein degradation pathways . This inhibition can lead to the accumulation of specific proteins, thereby affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carbonitrile derivatives: These compounds also exhibit potential anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic activities against cancer cell lines.
Uniqueness
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its specific benzyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its selectivity and potency in various applications .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
benzyl 6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-10-13-12(7-15-16-13)8-17(10)14(18)19-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3,(H,15,16) |
InChI Key |
NBUUGVPPYZFMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=NN2 |
Origin of Product |
United States |
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